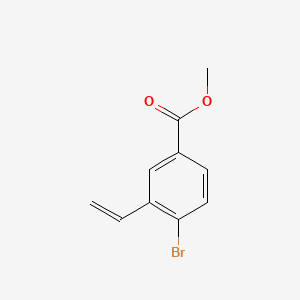![molecular formula C18H24BNO3 B14777922 [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a borinic acid group, which is known for its unique reactivity and potential use in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the borinic acid precursor, followed by the introduction of the aminophenyl and hydroxy-dimethylbutan-2-yl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or tetrahydrofuran. The reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various types of chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding borane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like halogens, acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted aminophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving boron-containing compounds. It can also be used in the design of boron-based drugs .
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substrates .
Mecanismo De Acción
The mechanism of action of [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, allowing it to modulate enzyme activity and protein function. The pathways involved often include inhibition of specific enzymes or alteration of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminophenyl and hydroxy-dimethylbutan-2-yl groups.
4-Aminophenylboronic acid: Contains the aminophenyl group but lacks the hydroxy-dimethylbutan-2-yl group.
3-Hydroxy-2,3-dimethylbutan-2-ylboronic acid: Contains the hydroxy-dimethylbutan-2-yl group but lacks the aminophenyl group.
Uniqueness
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the aminophenyl and hydroxy-dimethylbutan-2-yl groups allows for interactions with a wide range of biological and chemical targets, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C18H24BNO3 |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
[4-(4-aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C18H24BNO3/c1-17(2,21)18(3,4)23-19(22)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,21-22H,20H2,1-4H3 |
Clave InChI |
FFFCCQSKDCFYKE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)N)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


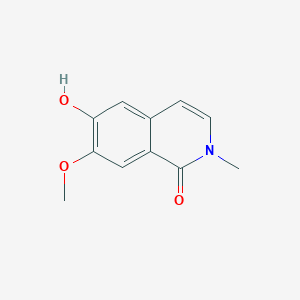

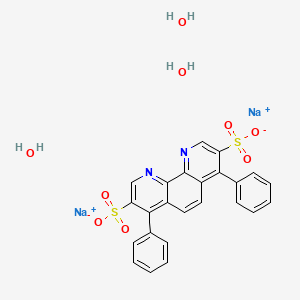
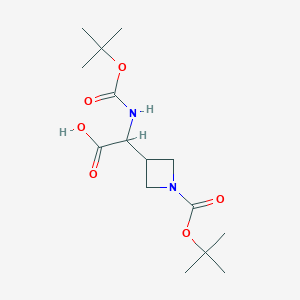
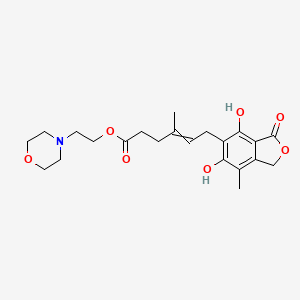
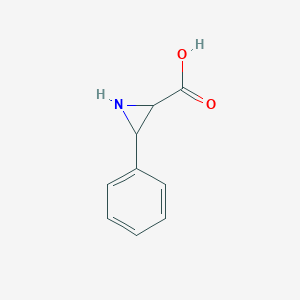
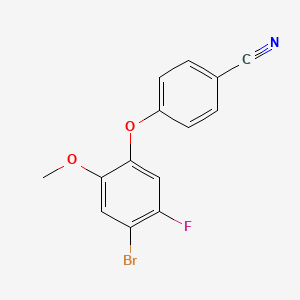

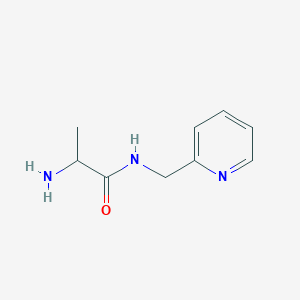
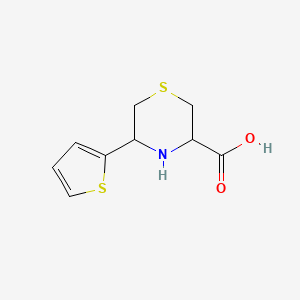

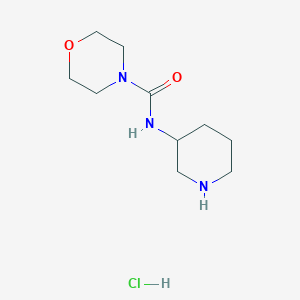
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
